molecular formula C8H3F4NO B12085831 Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- CAS No. 1823930-53-5

Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)-

Cat. No.: B12085831
CAS No.: 1823930-53-5
M. Wt: 205.11 g/mol
InChI Key: ZPITXCPIKXPVLA-UHFFFAOYSA-N
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Description

Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- is a fluorinated aromatic compound with the molecular formula C8H3F4NO. This compound is characterized by the presence of a nitrile group (-CN), a hydroxyl group (-OH), and multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- typically involves the introduction of fluorine atoms and functional groups onto the benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor undergoes substitution with nucleophiles like fluoride ions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process may include halogenation, nitration, and hydrolysis steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzonitrile
  • 3-Hydroxy-4-(trifluoromethyl)benzonitrile

Uniqueness

Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both hydroxyl and nitrile groups, along with multiple fluorine atoms, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1823930-53-5

Molecular Formula

C8H3F4NO

Molecular Weight

205.11 g/mol

IUPAC Name

6-fluoro-2-hydroxy-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H3F4NO/c9-6-2-1-5(8(10,11)12)7(14)4(6)3-13/h1-2,14H

InChI Key

ZPITXCPIKXPVLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)O)C#N)F

Origin of Product

United States

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